molecular formula C6H7F2NO B13465292 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile CAS No. 2913279-75-9

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B13465292
CAS No.: 2913279-75-9
M. Wt: 147.12 g/mol
InChI Key: LBHPFCSDSGLLRH-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile: is a chemical compound characterized by the presence of a cyclobutane ring substituted with difluoro, hydroxymethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with fluorinating agents. One common method includes the use of difluoromethylating reagents to introduce the difluoro group, followed by hydroxymethylation and cyanation reactions to introduce the hydroxymethyl and carbonitrile groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while providing enhanced stability and selectivity .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and interactions. This structural feature can enhance its versatility and applicability in various fields of research .

Biological Activity

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS No. 2913279-75-9) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article synthesizes available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula : C6H7F2NO
  • Molecular Weight : 149.13 g/mol
  • SMILES : C1C(CC1(F)F)(CO)C#N
  • InChI Key : LBHPFCSDSGLLRH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its unique structural features, particularly the difluoromethyl and hydroxymethyl groups. These modifications can enhance lipophilicity and alter the compound's interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of fluorine can affect the pharmacokinetics and pharmacodynamics of drugs by:

  • Increasing metabolic stability.
  • Enhancing binding affinity to target proteins.
  • Modifying lipophilicity and solubility.

Enzyme Inhibition Studies

Fluorinated derivatives have been studied for their ability to inhibit enzymes involved in critical biochemical pathways. For example:

  • Serine Proteases : Compounds with a similar structure have been reported to inhibit serine proteases, which play roles in inflammation and cancer progression.

Antimicrobial Activity

Fluorinated compounds have demonstrated antimicrobial properties against various pathogens. The introduction of fluorine atoms can enhance the efficacy of existing antibiotics by improving their interaction with bacterial membranes.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study involving structurally similar fluorinated cyclobutane derivatives showed significant inhibition of proliferation in human cancer cell lines, suggesting potential anticancer activity for this compound.
  • Antiviral Activity : Research into related fluorinated compounds indicated potential antiviral properties, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral replication processes.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor; antimicrobial
Trifluoromethyl analogsVariesEnhanced potency in enzyme inhibition; antiviral effects
Non-fluorinated counterpartsSimple hydrocarbonsGenerally lower biological activity

Properties

IUPAC Name

3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)1-5(2-6,3-9)4-10/h10H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHPFCSDSGLLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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